molecular formula C6H4I2O B1625277 2,3-Diiodophenol CAS No. 408340-16-9

2,3-Diiodophenol

Cat. No.: B1625277
CAS No.: 408340-16-9
M. Wt: 345.9 g/mol
InChI Key: YPJVJVIQWWXEHO-UHFFFAOYSA-N
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Description

2,3-Diiodophenol is an organoiodide of phenol, characterized by the presence of two iodine atoms attached to the benzene ring at the 2nd and 3rd positions. This compound is one of the several iodophenols, which are phenol derivatives containing one or more covalently bonded iodine atoms . The presence of iodine atoms significantly alters the chemical and physical properties of the phenol, making it a compound of interest in various scientific fields.

Preparation Methods

2,3-Diiodophenol can be synthesized through the electrophilic halogenation of phenol with iodine. The iodination process typically involves the reaction of phenol with elemental iodine in the presence of an oxidizing agent such as hydrogen peroxide . The reaction is carried out in an aqueous solution at a controlled pH, often using an acetate buffer to maintain the pH around 5 . The reaction conditions, including the concentration of phenol and iodine, temperature, and reaction time, are crucial in determining the yield and selectivity of the iodinated products.

Chemical Reactions Analysis

2,3-Diiodophenol undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Diiodophenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s iodine content makes it useful in radiolabeling studies, where it can be used to trace biological pathways and interactions.

    Medicine: This compound and its derivatives are investigated for their potential antimicrobial and antifungal properties.

    Industry: It is used in the production of dyes and pigments, where the iodine atoms contribute to the color properties of the final products.

Mechanism of Action

The mechanism of action of 2,3-Diiodophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. In biological systems, this compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity .

Comparison with Similar Compounds

2,3-Diiodophenol can be compared with other iodophenols, such as:

    2-Iodophenol: Contains a single iodine atom at the 2nd position. It is less reactive compared to this compound due to the absence of the second iodine atom.

    2,4-Diiodophenol: Has iodine atoms at the 2nd and 4th positions. The different positioning of the iodine atoms can lead to variations in reactivity and applications.

    3,5-Diiodophenol: Contains iodine atoms at the 3rd and 5th positions.

Properties

IUPAC Name

2,3-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJVJVIQWWXEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463180
Record name 2,3-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408340-16-9
Record name 2,3-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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